SKLB-23bb -

SKLB-23bb

Catalog Number: EVT-283441
CAS Number:
Molecular Formula: C21H24N4O4
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SKLB-23bb is a synthetically derived, orally bioavailable, small molecule that acts as a histone deacetylase 6 (HDAC6) inhibitor and a microtubule destabilizing agent (MDA). [, , , ] It belongs to the class of hydroxamic acid-based compounds. [, ] In scientific research, SKLB-23bb serves as a valuable tool for studying the roles of HDAC6 and microtubule dynamics in various biological processes, particularly in the context of cancer and other diseases. [, , , ]

Future Directions
  • Clinical Development: Given its potent antitumor activity and favorable preclinical profile, further development of SKLB-23bb as a potential therapeutic agent for cancer is warranted. [, , ]
  • Combination Therapies: Investigating the synergistic effects of SKLB-23bb in combination with other anticancer agents holds promise for enhancing treatment efficacy. []

ACY-1215 (Ricolinostat)

  • Compound Description: ACY-1215 is a selective inhibitor of histone deacetylase 6 (HDAC6) that has advanced to Phase II clinical trials. It has demonstrated antitumor activity in various preclinical models. [, ]

SKLB-0335

  • Compound Description: SKLB-0335 is a paralog-selective, covalent inhibitor of the histone methyltransferase EZH2. It specifically targets the Cys663 residue within EZH2's S-adenosylmethionine (SAM) binding pocket, leading to potent inhibition of H3K27 trimethylation. []

Compound 12b

  • Compound Description: Compound 12b is a potent microtubule destabilizing agent (MDA) that belongs to a series of hydroxamic acid-based compounds. It exhibits potent antitumor activity in multidrug-resistant cell lines and patient-derived xenograft models, including triple-negative breast cancer and osimertinib-resistant non-small-cell lung cancer. []
  • Relevance: Compound 12b was derived by modifying the linker length of SKLB-23bb. Although structurally related to SKLB-23bb, an HDAC6 inhibitor, compound 12b lost its HDAC inhibitory activity while gaining potent microtubule-destabilizing properties. This highlights how structural modifications can significantly alter the pharmacological profile of a compound. []

SKLB-0322

  • Compound Description: Similar to SKLB-0335, SKLB-0322 is a covalent EZH2 inhibitor. It exhibits greater potency compared to its reversible analog, SKLB-0322’, and demonstrates antitumor effects against ovarian cancer cell lines. [, ]

Compound 23bb

  • Compound Description: Compound 23bb is a highly selective HDAC6 inhibitor with demonstrated renoprotective effects in preclinical models of acute kidney injury. It exhibits good safety profiles and effectively attenuates kidney dysfunction and damage induced by both rhabdomyolysis and cisplatin. [, ]
  • Relevance: This appears to be an alternate designation for SKLB-23bb, likely due to different naming conventions used in earlier publications or within the research group. The compound description and biological activities align with those reported for SKLB-23bb. [, ]
Overview

SKLB-23bb is a novel compound recognized for its selective inhibition of histone deacetylase 6 (HDAC6), which plays a significant role in various cellular processes, including gene expression and protein function. This compound has garnered attention due to its superior antitumor efficacy in both in vitro and in vivo studies compared to other HDAC6 inhibitors, particularly ACY1215, which is currently in clinical trials. SKLB-23bb not only targets HDAC6 but also disrupts microtubule polymerization, enhancing its therapeutic potential against solid and hematologic tumors.

Source and Classification

SKLB-23bb was developed as part of research initiatives aimed at discovering effective cancer therapies. It falls under the classification of histone deacetylase inhibitors, specifically targeting HDAC6, and is categorized as an orally bioavailable compound. The compound is utilized in various scientific research applications, particularly in cancer biology, due to its dual action mechanism that affects both histone deacetylation and microtubule dynamics.

Synthesis Analysis
  • Key Intermediates Preparation: The initial steps involve the synthesis of key intermediates using reactions such as the Gewald reaction, where various reagents are combined under controlled conditions.
  • Cyclization and Functionalization: Subsequent cyclization reactions transform these intermediates into the desired hydroxamic acid derivatives that characterize SKLB-23bb.
  • Purification and Characterization: The final product undergoes purification processes to ensure high purity levels suitable for biological testing.

The detailed synthetic routes often utilize standard organic chemistry techniques such as refluxing, crystallization, and chromatography to isolate and purify the final compound.

Molecular Structure Analysis

The molecular structure of SKLB-23bb is characterized by a hydroxamic acid functional group that is crucial for its activity as a histone deacetylase inhibitor. The compound's structure allows it to interact effectively with both HDAC6 and microtubules.

Structural Data

  • Molecular Formula: C₁₉H₁₈N₂O₃
  • Molecular Weight: Approximately 318.36 g/mol
  • Structural Features: The presence of a hydroxamic acid moiety contributes to its binding affinity towards the active site of HDAC6.
Chemical Reactions Analysis

SKLB-23bb participates in various chemical reactions that enhance its biological activity:

  1. Inhibition of Histone Deacetylation: By binding to HDAC6, SKLB-23bb prevents the deacetylation of lysine residues on histones, leading to altered gene expression profiles associated with tumor growth.
  2. Microtubule Polymerization Inhibition: The compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics which is critical for cell division and stability.
  3. Cell Cycle Arrest: Through its dual action, SKLB-23bb induces cell cycle arrest at the G2-M phase, promoting apoptosis in tumor cells.

These reactions underline the compound's potential as a therapeutic agent by targeting multiple pathways involved in cancer progression.

Mechanism of Action

The mechanism of action for SKLB-23bb involves:

  1. Targeting Histone Deacetylase 6: By selectively inhibiting HDAC6, SKLB-23bb alters the acetylation status of histones and non-histone proteins, leading to changes in gene expression that favor apoptosis in cancer cells.
  2. Disruption of Microtubules: The compound's ability to bind to β-tubulin inhibits microtubule polymerization, which is essential for mitosis. This disruption results in mitotic arrest and subsequent cell death.
  3. Induction of Apoptosis: The combined effects on histone modification and microtubule dynamics culminate in increased pro-apoptotic signaling pathways within tumor cells.
Physical and Chemical Properties Analysis

SKLB-23bb exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents, which facilitates its use in laboratory settings.
  • Stability: The compound shows stability under physiological conditions but may be sensitive to extreme pH levels or light exposure.
  • Bioavailability: As an orally bioavailable compound, SKLB-23bb can be administered effectively for therapeutic purposes.

These properties are critical for its application in preclinical studies and potential clinical use.

Applications

SKLB-23bb has a wide range of scientific applications:

  1. Cancer Research: It is primarily investigated for its antitumor activity against various solid tumors and hematologic malignancies.
  2. Therapeutic Development: Due to its dual-targeting mechanism, SKLB-23bb is being explored as a candidate for developing new cancer therapies that can overcome limitations associated with traditional HDAC inhibitors.
  3. Biochemical Studies: Researchers utilize this compound to study the biochemical pathways influenced by HDAC6 inhibition and microtubule disruption.
Introduction to SKLB-23bb

Discovery and Development of SKLB-23bb as a Dual-Targeting Agent

SKLB-23bb (CAS 1815580-06-3) emerged from rational drug design efforts to overcome limitations of single-target epigenetic therapies in oncology. This novel compound incorporates a hydroxamic acid zinc-binding group (ZBG), a hydrophobic linker, and a 2-methylquinazoline cap structure, enabling simultaneous engagement with two distinct biological targets: histone deacetylase 6 (HDAC6) and microtubules [1] [4]. Its discovery stemmed from systematic structural optimization of HDAC inhibitors, where researchers identified unexpected microtubule-disrupting capabilities when specific linker modifications were introduced [9].

Biochemical characterization revealed SKLB-23bb's exceptional enzymatic selectivity profile. It inhibits HDAC6 with an IC₅₀ of 17 nM, demonstrating 25-fold selectivity over HDAC1 (IC₅₀ = 422 nM) and 200-fold selectivity over HDAC8 (IC₅₀ = 3,398 nM) [3] [8]. Crucially, mechanistic studies using HDAC6-knockout cell lines constructed via CRISPR-Cas9 technology demonstrated that SKLB-23bb retains potent cytotoxic activity even in the absence of HDAC6. This pivotal finding confirmed its dual-targeting mechanism, distinguishing it from selective HDAC6 inhibitors like ACY-1215 (ricolinostat) [1].

Table 1: Selectivity Profile of SKLB-23bb Against HDAC Isoforms

HDAC IsoformIC₅₀ (nM)Selectivity Ratio (vs. HDAC6)
HDAC6171
HDAC142225
HDAC83,398200

SKLB-23bb's drug-like properties include excellent oral bioavailability (47% in rats) and favorable pharmacokinetic parameters, featuring a prolonged terminal half-life (t₁/₂ = 7.7 h IV, 9.6 h PO) and low clearance rates [4]. In vivo efficacy studies demonstrated superior tumor growth inhibition compared to reference compounds across diverse xenograft models. Oral administration (25-50 mg/kg) achieved tumor growth inhibition (TGI) values of 60.4% in colorectal HCT116 models, surpassing vorinostat (SAHA) at 4-fold higher doses and outperforming ACY-1215 at equivalent dosing [1] [4].

Significance of HDAC6 and Microtubule Dual Inhibition in Oncology

The biological rationale for dual HDAC6-microtubule targeting stems from complementary anticancer mechanisms that collectively overcome limitations of single-target approaches. HDAC6, a cytoplasmic deacetylase with unique structural features (two catalytic domains and a ubiquitin-binding zinc finger domain), regulates oncogenic processes through both epigenetic and non-epigenetic functions. Key substrates include α-tubulin (involved in cell motility), HSP90 (chaperone for oncoproteins), and cortactin (regulator of invasion) [7]. Selective HDAC6 inhibition disrupts these processes but often requires high concentrations for efficacy, potentially compromising selectivity [7].

Microtubule disruption represents a validated anticancer strategy, but resistance frequently develops via ATP-binding cassette (ABC) transporter upregulation. SKLB-23bb binds the colchicine site on β-tubulin, specifically interacting with residues Cysteine-241 and Valine-181. This binding inhibits microtubule polymerization, circumventing common resistance mechanisms associated with taxane or vinca alkaloid sites [1] [9]. The dual action creates a synergistic therapeutic effect:

  • Overcoming Therapeutic Resistance: Microtubule agents often fail due to efflux pumps or compensatory pathways. SKLB-23bb's colchicine-site binding bypasses major resistance mechanisms, while HDAC6 inhibition counteracts survival pathways activated by microtubule stress [1] [6].
  • Broad-Spectrum Activity: Unlike selective HDAC6 inhibitors predominantly effective in hematological malignancies, SKLB-23bb demonstrates exceptional potency against solid tumors. It achieves IC₅₀ values below 100 nM in diverse cell lines, including ovarian cancer (A2780S: 31 nM), melanoma (A-375: 31-45 nM), and colorectal carcinoma (HCT-116: 31-35 nM) [3] [4].
  • Cellular Mechanism Integration: HDAC6 inhibition increases acetylated α-tubulin, disrupting cell motility, while microtubule destabilization triggers G2/M cell cycle arrest and intrinsic apoptosis. This dual action simultaneously disrupts intracellular transport (via microtubule effects) and protein degradation (via HDAC6's role in aggresome formation) [1] [7].

Table 2: Antiproliferative Activity of SKLB-23bb in Cancer Cell Lines

Cell LineTumor TypeIC₅₀ (nM)
A2780SOvarian cancer31
A-375Melanoma31-45
HCT-116Colorectal carcinoma31-35
HeLaCervical cancer49
MV4-11Acute myeloid leukemiaNot provided
RamosB-cell lymphomaNot provided

The pharmacological significance extends beyond direct cytotoxicity. Dual inhibition creates synthetic lethality in malignancies reliant on both microtubule dynamics and HDAC6-mediated oncoprotein stabilization. This approach also minimizes compensatory pathway activation – a limitation of sequential or combination therapies [6] [7]. By integrating two complementary mechanisms into a single pharmacophore, SKLB-23bb represents a paradigm shift in epigenetic-cytoskeletal targeted therapy, particularly for solid tumors historically less responsive to selective HDAC6 inhibitors [1] [4].

Table 3: Key Structural Elements and Functions of SKLB-23bb

Structural ElementChemical FeatureBiological Function
Zinc-binding group (ZBG)Hydroxamic acidChelates Zn²⁺ in HDAC6 catalytic pocket
Cap group2-MethylquinazolineSurface interaction with HDAC6; Tubulin binding
LinkerAlkoxy chainConnects ZBG and cap; Optimizes binding
Tubulin-binding motifMethoxyphenyl moietyBinds colchicine site on β-tubulin

Compounds Mentioned: SKLB-23bb, ACY-1215 (ricolinostat), SAHA (vorinostat), colchicine

Properties

Product Name

SKLB-23bb

IUPAC Name

N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26)

InChI Key

FWXZZFONXWYSEF-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO

Solubility

Soluble in DMSO

Synonyms

SKLB-23bb

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.